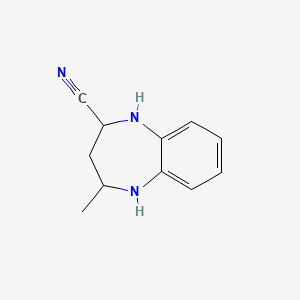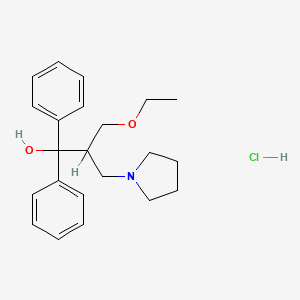
1,1'-Oxybis(2-bromocyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis(2-bromocyclohexane) is an organic compound characterized by the presence of two bromocyclohexane rings connected through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Oxybis(2-bromocyclohexane) can be synthesized through the bromination of cyclohexene followed by the formation of the ether linkage. The bromination process typically involves the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
Industrial production of 1,1’-Oxybis(2-bromocyclohexane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The brominated intermediate is then subjected to etherification to form the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Oxybis(2-bromocyclohexane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include hydroxylated or aminated cyclohexane derivatives.
Elimination: Alkenes such as cyclohexene are formed.
Oxidation and Reduction: Various oxidized or reduced cyclohexane derivatives are produced.
Applications De Recherche Scientifique
1,1’-Oxybis(2-bromocyclohexane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-Oxybis(2-bromocyclohexane) involves its interaction with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromocyclohexane: Similar in structure but lacks the ether linkage.
Bromocyclohexane: Contains only one bromocyclohexane ring.
Cyclohexanol: The hydroxylated analog of cyclohexane.
Uniqueness
1,1’-Oxybis(2-bromocyclohexane) is unique due to its ether linkage connecting two bromocyclohexane rings. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of two bromine atoms also allows for diverse chemical transformations and applications in various fields of research .
Propriétés
Numéro CAS |
31845-25-7 |
|---|---|
Formule moléculaire |
C12H20Br2O |
Poids moléculaire |
340.09 g/mol |
Nom IUPAC |
1-bromo-2-(2-bromocyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C12H20Br2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h9-12H,1-8H2 |
Clé InChI |
NEHLAFGHVTVVJI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)OC2CCCCC2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


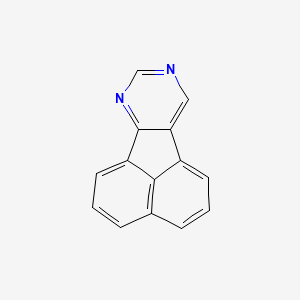
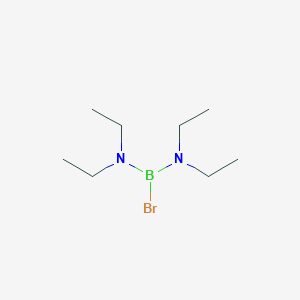
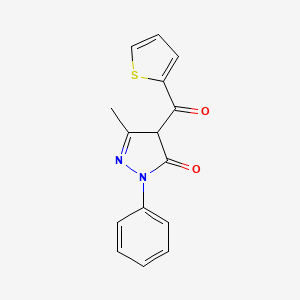


![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)


